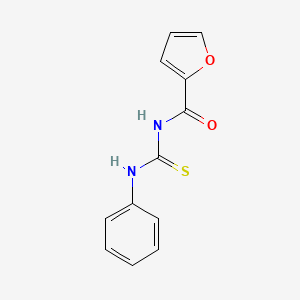![molecular formula C21H17FN2O2 B4892656 N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide](/img/structure/B4892656.png)
N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential as an anticancer agent. This compound is a small molecule inhibitor of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are known to play critical roles in cancer cell proliferation and angiogenesis.
Mécanisme D'action
N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 exerts its anticancer effects by inhibiting several protein kinases that are known to play critical roles in cancer cell proliferation and angiogenesis. Specifically, N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 inhibits Raf-1 and B-Raf, which are upstream regulators of the MAPK/ERK signaling pathway, as well as VEGFR-2, which is involved in angiogenesis.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 has been shown to have a number of biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of immune function. In addition, N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 for lab experiments is its specificity for several protein kinases that are known to play critical roles in cancer cell proliferation and angiogenesis. This specificity allows for targeted inhibition of these pathways, which can lead to more effective anticancer therapies. However, one limitation of N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 is its potential for off-target effects, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006, including:
1. Combination therapy: Investigating the potential for N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 to be used in combination with other anticancer agents to enhance its efficacy.
2. Biomarker identification: Identifying biomarkers that can predict response to N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 treatment, which can help to personalize therapy.
3. Resistance mechanisms: Investigating the mechanisms of resistance to N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006, which can help to identify new targets for therapy.
4. Alternative applications: Exploring the potential for N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 to be used in the treatment of other diseases, such as rheumatoid arthritis, psoriasis, and diabetic retinopathy.
5. Novel analogues: Developing novel analogues of N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 involves several steps, starting with the reaction of 3-fluoroaniline with 4-(dimethylamino)benzoyl chloride to form the intermediate 4-(dimethylamino)-N-(3-fluorophenyl)benzamide. This intermediate is then reacted with 3-methyl-4-aminophenol in the presence of a palladium catalyst to yield the final product, N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006.
Applications De Recherche Scientifique
N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 has been extensively studied for its potential as an anticancer agent, with numerous preclinical and clinical studies demonstrating its efficacy in inhibiting tumor growth and angiogenesis. In addition, N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide 43-9006 has also been studied for its potential in treating other diseases, such as rheumatoid arthritis, psoriasis, and diabetic retinopathy.
Propriétés
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-14-12-18(23-21(26)16-8-5-9-17(22)13-16)10-11-19(14)24-20(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEPCABGWLPIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamido-3-methylphenyl)-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol dihydrochloride](/img/structure/B4892575.png)
![1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B4892583.png)
![1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4892586.png)
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4892596.png)


![1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4892613.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4892620.png)
![4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B4892622.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4892634.png)
![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4892666.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4892673.png)
![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4892680.png)
![diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate](/img/structure/B4892684.png)